molecular formula C17H18ClNO2 B5559044 4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide

4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide

Cat. No. B5559044
M. Wt: 303.8 g/mol
InChI Key: NINBQZZJFZIUIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide derivatives involves several steps, including the preparation of intermediates with specific substituents and the evaluation of their gastrokinetic activity. For example, derivatives with isopropyl, isoamyl, neopentyl, and other groups at specific positions have shown potent in vivo gastric emptying activity (Kato et al., 1992). Another approach involves the preparation of optical isomers from optically active compounds, indicating the importance of stereochemistry in the synthesis and activity of benzamide derivatives (Yanagi et al., 1999).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using techniques like X-ray diffraction and DFT calculations. For example, a novel benzamide analyzed using X-ray diffraction crystallizes in a triclinic system, with computed lattice constants providing insights into its geometric parameters (Demir et al., 2015). Such studies are crucial for understanding the conformation and stability of benzamide compounds.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that define their properties and applications. For instance, the synthesis of highly soluble polyamides from specific diamines involves nucleophilic substitution and subsequent reactions with aromatic dicarboxylic acids, leading to polymers with excellent solubility and thermal stability (Liaw et al., 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility and thermal stability, are influenced by their molecular structure. The introduction of specific substituents, such as isopropyl and methoxy groups, can enhance these properties, making the compounds suitable for various applications, including material science and drug design.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity and interaction with biological targets, are of significant interest. For example, some derivatives show potent affinity for serotonin receptors, indicating their potential as gastroprokinetic agents (Yanagi et al., 1999). Additionally, the synthesis of new compounds with varying substituents can lead to a broad spectrum of biological activities, making them candidates for antimicrobial and antifungal agents.

Scientific Research Applications

Synthetic Applications and Chemical Stability One study focused on the unexpected dimerization of a related nitrobenzyl chloride under basic conditions, highlighting the importance of degradation studies in drug development to determine the molecule's stability (Santos et al., 2013). Such research is crucial for understanding how structural modifications, like chlorination, can affect the chemical stability and reactivity of pharmaceutical compounds.

Antipathogenic Activity Research into thiourea derivatives, including compounds structurally related to 4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide, has shown significant antipathogenic activity. These compounds exhibit potent effects against bacterial strains capable of forming biofilms, suggesting potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anti-Tubercular Potential A study on the synthesis of novel derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This highlights the potential of structural analogs of 4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide in contributing to the development of new anti-tubercular drugs (Nimbalkar et al., 2018).

Chemoselective Synthesis Research into the chemoselective N-benzoylation of aminophenols, producing compounds of biological interest like N-(2-hydroxyphenyl)benzamides, demonstrates the synthetic versatility and potential applications of benzamide derivatives in creating biologically active compounds (Singh, Lakhan, & Singh, 2017).

Mechanism of Action

The mechanism of action of “4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide” would depend on its intended use. For example, some benzamides are used as inhibitors of certain enzymes .

Safety and Hazards

As with any chemical compound, “4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide” should be handled with care. Proper safety measures should be taken to prevent exposure, and it should be used only for its intended purpose .

Future Directions

The future directions for research on “4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

4-chloro-N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-10(2)14-9-16(20)11(3)8-15(14)19-17(21)12-4-6-13(18)7-5-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINBQZZJFZIUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide

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